

Application Notes and Protocols: Dissolving (R)-Funapide for Cell-Based Assays

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Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B607567

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Funapide, the less active R-enantiomer of Funapide, is a potent inhibitor of voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8, which are expressed in the peripheral nervous system.[1][2][3] Its role as a sodium channel blocker makes it a compound of interest in pain research.[2][3] Proper dissolution and preparation of **(R)-Funapide** are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the solubilization and use of **(R)-Funapide** for in vitro studies.

Chemical Properties of (R)-Funapide

A summary of the key chemical properties of **(R)-Funapide** is presented in the table below.

Property	Value
Molecular Formula	C ₂₂ H ₁₄ F ₃ NO ₅
Molecular Weight	429.35 g/mol [4]
CAS Number	1259933-15-7[1]
Appearance	Powder[2]

Solubility of (R)-Funapide

(R)-Funapide is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to use newly opened DMSO as it is hygroscopic, which can affect solubility.[1] Sonication or heating may be required to fully dissolve the compound.[1]

Solvent	Concentration	Notes
DMSO	220 mg/mL (512.40 mM)	Ultrasonic assistance is needed.[1]

Experimental Protocols

Preparation of (R)-Funapide Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of **(R)-Funapide** in DMSO.

Materials:

- **(R)-Funapide** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (water bath)

Procedure:

- Equilibrate the **(R)-Funapide** powder to room temperature before opening the vial.
- Weigh the desired amount of **(R)-Funapide** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, add 23.29 μ L of DMSO to 10 mg of **(R)-Funapide**.

- Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
- If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.
- Visually inspect the solution to ensure there are no visible particles.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.^[1]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cell-based assays.

Materials:

- **(R)-Funapide** stock solution (100 mM in DMSO)
- Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
- Sterile polypropylene tubes

Procedure:

- Thaw a single aliquot of the **(R)-Funapide** stock solution at room temperature.
- Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.
- Important: The final concentration of DMSO in the cell-based assay should not exceed 0.1% to avoid solvent-induced cytotoxicity.^[4]
- Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of **(R)-Funapide** used in the experiment.
- Vortex each working solution gently before adding it to the cell cultures.

Storage and Stability

Proper storage of **(R)-Funapide** and its solutions is crucial to maintain its activity.

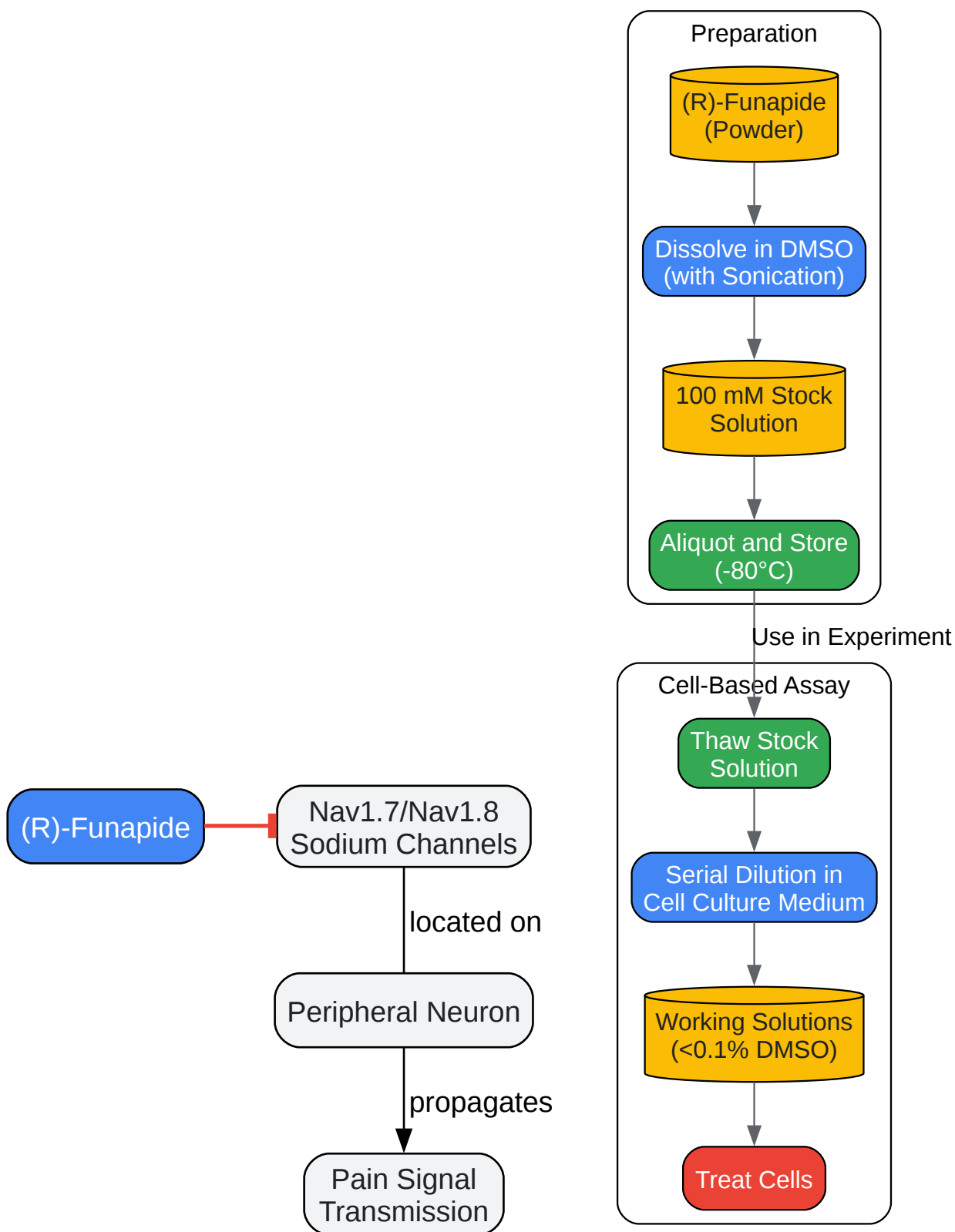
Form	Storage Temperature	Duration
Powder	-20°C	3 years[4]
Stock Solution in DMSO	-80°C	6 months[1]
Stock Solution in DMSO	-20°C	1 month[1]

It is recommended to aliquot the stock solution to minimize freeze-thaw cycles.[1]

Signaling Pathway and Experimental Workflow

Mechanism of Action of (R)-Funapide

(R)-Funapide is an inhibitor of voltage-gated sodium channels (Nav). Its primary targets are Nav1.7 and Nav1.8, which are critical for pain signaling in the peripheral nervous system. By blocking these channels, **(R)-Funapide** reduces neuronal excitability.

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